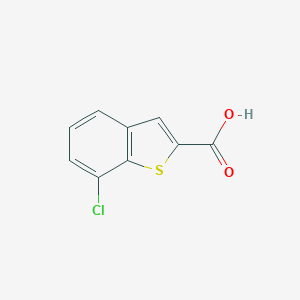

Ácido 7-cloro-1-benzotiofeno-2-carboxílico

Descripción general

Descripción

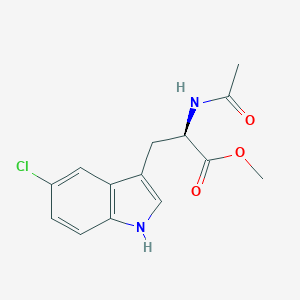

7-Chloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 90407-16-2 . It has a molecular weight of 212.66 . The IUPAC name for this compound is 7-chloro-1H-1lambda3-benzo[b]thiophene-2-carboxylic acid .

Synthesis Analysis

The synthesis of 7-Chloro-1-benzothiophene-2-carboxylic acid involves an aqueous solution of potassium hydroxide, 2-mercaptoacetic acid, and 2,3-dichlorobenzaldehyde . The mixture is stirred at 120° C for two hours. After cooling to room temperature, distilled water is added until the precipitated solid is dissolved, then diethyl ether is added .Molecular Structure Analysis

The InChI code for 7-Chloro-1-benzothiophene-2-carboxylic acid is 1S/C9H6ClO2S/c10-6-3-1-2-5-4-7 (9 (11)12)13-8 (5)6/h1-4,13H, (H,11,12) .Physical And Chemical Properties Analysis

7-Chloro-1-benzothiophene-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

El ácido 7-cloro-1-benzotiofeno-2-carboxílico se puede utilizar en la síntesis de derivados de benzo[b]tiofeno-diarilurea, que han mostrado potencial como agentes anticancerígenos . Por ejemplo, el compuesto 17d, un derivado de benzo[b]tiofeno-diarilurea, demostró altas actividades antiproliferativas en las líneas celulares de cáncer HT-29 y A549 . Indujo apoptosis y detención del ciclo celular en la fase G0/G1 en las células HT-29 .

Síntesis Orgánica

Este compuesto es una materia prima y un intermedio importante utilizados en la síntesis orgánica . Se puede utilizar para sintetizar una variedad de compuestos orgánicos complejos.

Productos Farmacéuticos

El ácido 7-cloro-1-benzotiofeno-2-carboxílico se utiliza en la industria farmacéutica como intermedio en la producción de varios medicamentos . Su estructura única puede contribuir a las propiedades farmacológicas del producto final.

Agroquímicos

En la industria agroquímica, este compuesto se puede utilizar en la síntesis de varios agroquímicos . Estos pueden incluir pesticidas, herbicidas y otros productos químicos utilizados en la agricultura.

Fabricación de Tintes

El ácido 7-cloro-1-benzotiofeno-2-carboxílico también se utiliza en la industria de los tintes . Puede servir como precursor o intermedio en la síntesis de varios tintes.

Agentes Antivirales

Los derivados de benzofurano, que se pueden sintetizar a partir del ácido 7-cloro-1-benzotiofeno-2-carboxílico, han mostrado fuertes actividades biológicas, como actividades antivirales . Por ejemplo, un nuevo compuesto macrocíclico de benzofurano tiene actividad antiviral contra la hepatitis C .

Mecanismo De Acción

7-Cl-BT-2-COOH is known to possess strong acidity, which is due to the presence of a carboxylic acid group in the molecule. The acidity of the compound allows it to act as a proton donor, which is necessary for the catalytic activity of the compound. The acidity of the compound also allows it to act as a nucleophile, which is necessary for the formation of covalent bonds in organic reactions.

Biochemical and Physiological Effects

7-Cl-BT-2-COOH has been studied for its potential applications in biochemistry and physiology. The compound has been studied for its ability to act as a proton donor, which is necessary for the catalytic activity of enzymes. The compound has also been studied for its potential to act as a ligand, which is necessary for the binding of metal ions and other molecules. In addition, 7-Cl-BT-2-COOH has been studied for its potential to act as an antioxidant, which is necessary for the prevention of oxidative damage to cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Cl-BT-2-COOH has several advantages for use in laboratory experiments. The compound is relatively inexpensive and can be synthesized in a relatively short amount of time. The compound is also soluble in a wide range of solvents, which makes it easy to use in organic synthesis. Additionally, the compound is stable and can be stored for long periods of time without degradation.

However, there are also some limitations to the use of 7-Cl-BT-2-COOH in laboratory experiments. The compound is a strong acid and can be corrosive to some materials, such as glass and plastic. Additionally, the compound can react with other compounds and can interfere with some reactions.

Direcciones Futuras

There are several potential future directions for the use of 7-Cl-BT-2-COOH. The compound could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, the compound could be used as a ligand in the synthesis of metal complexes, which could be used in the development of new materials. The compound could also be studied further for its potential applications as an antioxidant and for its potential use in biochemistry and physiology. Finally, 7-Cl-BT-2-COOH could be used as a starting material for the synthesis of other benzothiophene derivatives, which could be used in a variety of applications.

Safety and Hazards

The safety information for 7-Chloro-1-benzothiophene-2-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

7-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXOHLXWCUMMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436661 | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90407-16-2 | |

| Record name | 7-Chlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90407-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)

![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)